molecular formula C20H23N3O2 B2785027 (1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2108394-32-5

(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2785027
M. Wt: 337.423
InChI Key: HLQXOJUWEPCDIB-UHFFFAOYSA-N
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Description

(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
The exact mass of the compound (1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alpha7 Nicotinic Acetylcholine Receptor Agonist

This compound has been identified as a potential treatment for cognitive deficits in schizophrenia due to its potent and selective agonistic activity on the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR). Studies have demonstrated its efficacy in improving cognitive performance and auditory sensory gating in vivo, highlighting its rapid brain penetration and high oral bioavailability in rats (Wishka et al., 2006).

Synthetic Routes and Structural Analysis

The synthetic routes and structural characteristics of related compounds provide insights into the versatility and complexity of synthesizing azabicyclo[3.2.1]octane derivatives. For example, the stereoselective synthesis of active metabolites for kinase inhibitors involves complex reactions that determine the stereochemistry of the final product, contributing to the understanding of structure-activity relationships (Chen et al., 2010). Furthermore, structural analyses, such as the crystal structure characterization of related compounds, shed light on the molecular configurations and intermolecular interactions crucial for their biological activity (Yang et al., 2008).

Novel Design and Applications

Innovative designs and applications of the azabicyclo[3.2.1]octane framework have been explored in various contexts. For instance, the novel design in oxidative sulfonamidation of 1,5-hexadiene to create 3,8-diazabicyclo[3.2.1]octane derivatives showcases the synthetic versatility of this scaffold (Shainyan et al., 2014). These studies underscore the compound's potential in developing new therapeutic agents and its importance in medicinal chemistry research.

properties

IUPAC Name

N-(3-methylphenyl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-5-4-6-15(11-14)22-20(24)23-16-8-9-17(23)13-18(12-16)25-19-7-2-3-10-21-19/h2-7,10-11,16-18H,8-9,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQXOJUWEPCDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

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